Welcome to the BenchChem Online Store!
molecular formula C12H17N3O2S B1646492 1-(2-Methoxy-5-morpholinophenyl)thiourea CAS No. 383870-59-5

1-(2-Methoxy-5-morpholinophenyl)thiourea

Cat. No. B1646492
M. Wt: 267.35 g/mol
InChI Key: UVCJPPOEVGOZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06521754B2

Procedure details

1 -Benzoyl-3-(2-methoxy-5-morpholin-4-yl-phenyl)-thiourea (8.0 g, 21 mmol), suspended in methanol (260 ml), are treated with 6 ml sodium methanolate (5.4M in methanol) and the mixture stirred until a white precipitate forms. The mixture is concentrated in vacuo, the crystals are isolated by filtration and washed with methanol and hexane (5.0 g 86%). MS: m/e=268 (M+).
Quantity
8 g
Type
reactant
Reaction Step One
Name
sodium methanolate
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:9][C:10]([NH:12][C:13]1[CH:18]=[C:17]([N:19]2[CH2:24][CH2:23][O:22][CH2:21][CH2:20]2)[CH:16]=[CH:15][C:14]=1[O:25][CH3:26])=[S:11])(=O)C1C=CC=CC=1.C[O-].[Na+]>CO>[CH3:26][O:25][C:14]1[CH:15]=[CH:16][C:17]([N:19]2[CH2:24][CH2:23][O:22][CH2:21][CH2:20]2)=[CH:18][C:13]=1[NH:12][C:10]([NH2:9])=[S:11] |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(=S)NC1=C(C=CC(=C1)N1CCOCC1)OC
Step Two
Name
sodium methanolate
Quantity
6 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
260 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred until a white precipitate forms
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crystals are isolated by filtration
WASH
Type
WASH
Details
washed with methanol and hexane (5.0 g 86%)

Outcomes

Product
Name
Type
Smiles
COC1=C(C=C(C=C1)N1CCOCC1)NC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.